molecular formula C10H7F2N3S B1483269 2-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile CAS No. 2098039-37-1

2-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B1483269
CAS No.: 2098039-37-1
M. Wt: 239.25 g/mol
InChI Key: GOVZTVCEKZHQJA-UHFFFAOYSA-N
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Description

2-(1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile is a high-value chemical building block designed for pharmaceutical and agrochemical research. This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities . The presence of this nucleus in various therapeutic agents, including anti-inflammatories, antipsychotics, and antidepressants, underscores its significant research potential . The molecule is strategically substituted with a thiophen-2-yl group and a difluoromethyl unit. The difluoromethyl (CF2H) group is a critically important motif in modern drug design. It acts as a bioisostere for hydroxyl, thiol, or amine groups, and its highly polarized C–H bond allows it to function as a hydrogen bond donor, which can influence target binding and bioavailability . Furthermore, incorporating the CF2H group can favorably modulate a compound's metabolic stability and lipophilicity (logP), key parameters in lead optimization . The acetonitrile functional group provides a versatile synthetic handle for further chemical elaboration into amides, carboxylic acids, or tetrazole rings, enabling rapid generation of structure-activity relationship (SAR) libraries. Researchers can utilize this compound as a key intermediate in the synthesis of novel molecules for screening against a wide range of biological targets. Its structure is particularly relevant for projects investigating antibacterial, antifungal, anticancer, and anti-inflammatory agents, given the well-documented activities of pyrazole derivatives . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-(difluoromethyl)-5-thiophen-2-ylpyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3S/c11-10(12)15-7(3-4-13)6-8(14-15)9-2-1-5-16-9/h1-2,5-6,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVZTVCEKZHQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)CC#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and potential applications in various fields such as pharmaceuticals and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C10H11F2N3SC_{10}H_{11}F_2N_3S, with a molecular weight of 243 Da. The compound features a difluoromethyl group, a thiophene ring, and a pyrazole moiety, which contribute to its unique properties.

Structural Data

PropertyValue
Molecular FormulaC₁₀H₁₁F₂N₃S
Molecular Weight243 Da
LogP2.44
Polar Surface Area (Ų)30
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves the reaction of difluoromethyl-substituted pyrazole derivatives with thiophene-containing reagents. The detailed synthetic pathway includes:

  • Starting Materials : Use of 4-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Reagents : Thionyl chloride and triethylamine.
  • Conditions : Reactions are conducted under controlled temperature and monitored using thin-layer chromatography (TLC).

Antimicrobial Properties

Research indicates that compounds containing the pyrazole framework exhibit significant antimicrobial activities. For instance, studies have shown that derivatives can effectively inhibit the growth of various bacterial strains and fungi. The incorporation of the difluoromethyl group enhances these properties by increasing lipophilicity and modifying interaction with biological membranes .

Anti-inflammatory Effects

Recent investigations into similar pyrazole compounds have revealed anti-inflammatory properties. For example, derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Insecticidal Activity

The pyrazole derivatives have also been explored for their insecticidal activity. Research indicates that certain compounds exhibit potent activity against agricultural pests, making them promising candidates for developing environmentally friendly pesticides .

Case Studies

  • Study on Antifungal Activity : A study by Qiao et al. demonstrated that difluoromethylpyrazole derivatives exhibited antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .
  • Insecticidal Evaluation : Zhong et al. reported on the insecticidal efficacy of pyrazole amines, establishing a correlation between structural modifications and biological activity .

Comparison with Similar Compounds

Structural and Electronic Differences

  • 1-Position Substituents: Difluoromethyl (CF2H): Introduces moderate electron-withdrawing effects and metabolic stability due to fluorine’s electronegativity . 2-Fluoroethyl: Enhances solubility via polar fluorine while maintaining reactivity at the acetonitrile group .
  • 3-Position Substituents :

    • Thiophen-2-yl : Sulfur atom participates in π-stacking and hydrophobic interactions, common in kinase inhibitors .
    • Trifluoromethyl (CF3) : Strong electron-withdrawing effects improve agrochemical efficacy but may reduce bioavailability .
    • Pyridin-2-yl : Nitrogen enables hydrogen bonding, altering solubility and target selectivity compared to thiophene .

Key Research Findings

Metabolic Stability: Difluoromethyl analogs exhibit longer half-lives than non-fluorinated counterparts due to resistance to cytochrome P450 oxidation .

Solubility Trends : 2-Fluoroethyl and pyridin-2-yl derivatives demonstrate higher aqueous solubility than thiophene or trifluoromethyl analogs .

Agrochemical vs. Pharmaceutical Utility : Trifluoromethyl groups favor agrochemical activity, while thiophene/pyridine moieties align with drug discovery .

Preparation Methods

Cycloaddition Approach Using Difluoromethylated Hydrazonoyl Chlorides

A highly effective method for preparing difluoromethyl-substituted pyrazoles involves the [3+2] cycloaddition of difluoromethyl hydrazonoyl chlorides with fluorinated nitroalkenes under mild conditions. This method has been demonstrated to yield fluorinated pyrazoles with good regioselectivity and yields.

  • Reagents : 2,2-difluoro-N-phenylacetohydrazonoyl chloride and fluoronitroalkenes.
  • Base : Sodium phosphate (Na3PO4) or potassium carbonate (K2CO3) are effective bases.
  • Solvent : Dichloroethane (DCE) provides optimal yields.
  • Temperature : Elevated temperatures around 85 °C favor higher yields.
  • Time : Reactions typically proceed over 24 hours.

Key findings from optimization studies:

Parameter Condition Yield (%)
Base Na3PO4 42 - 70
K2CO3 80 - 87
Solvent DCE 50
CH3CN 42
Temperature 25 °C 66
85 °C 85
Molar ratio (hydrazonoyl chloride : nitroalkene) 1.5 : 1 66

Tables adapted from screening experiments on similar difluoromethyl pyrazole syntheses.

Microwave-Assisted Suzuki Coupling for Pyrazole Functionalization

For the attachment of aryl groups such as thiophen-2-yl to the pyrazole ring, Suzuki-Miyaura cross-coupling reactions are employed:

  • Starting materials : Bromopyrazole derivatives and thiophen-2-yl boronic acids or boronate esters.
  • Catalyst : Palladium complexes such as [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium.
  • Base : Potassium carbonate.
  • Solvent system : Dioxane and water mixture.
  • Heating : Microwave irradiation at 120 °C for 30 minutes enhances reaction efficiency.
  • Workup : Extraction with dichloromethane, drying, and column chromatography purification.

Experimental Data and Analytical Characterization

Summary Table of Preparation Conditions

Step Reagents/Conditions Yield (%) Notes
[3+2] Cycloaddition Difluoromethyl hydrazonoyl chloride + fluoronitroalkene, Na3PO4 or K2CO3, DCE, 85 °C, 24 h 66 - 87 Base and solvent critical for yield
Suzuki Coupling Bromopyrazole + thiophen-2-yl boronic acid, Pd catalyst, K2CO3, dioxane/H2O, microwave 120 °C, 0.5 h ~74 Microwave accelerates reaction
Acetonitrile introduction Alkylation or condensation with cyano-containing reagents Variable Usually post-pyrazole formation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or cyclocondensation. For example, thiophene-2-carbaldehyde may react with difluoromethyl hydrazine to form the pyrazole core, followed by acetonitrile incorporation via Knoevenagel condensation. Critical parameters include:

  • Temperature : Reflux conditions (e.g., 80–100°C in acetonitrile or DMSO) to drive cyclization .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOH) to enhance reaction efficiency .
  • Purification : Flash chromatography (e.g., CH₂Cl₂/MeOH/NH₃) or recrystallization to isolate regioisomers .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazole protons at δ 6.0–6.5 ppm) .
  • LC-MS : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 280.05) and detects impurities .
  • IR : Peaks at ~2250 cm⁻¹ confirm the nitrile group .
  • HPLC : C18 columns with acetonitrile/water gradients assess purity (>95%) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity and biological interactions compared to non-fluorinated analogs?

  • Methodology :

  • Electron-Withdrawing Effects : The -CF₂H group increases electrophilicity at the pyrazole ring, enhancing binding to kinases or receptors .
  • Metabolic Stability : Fluorination reduces oxidative metabolism, as shown in comparative pharmacokinetic studies with methyl or ethyl analogs .
  • SAR Studies : Replace -CF₂H with -CH₃ or -Cl to evaluate potency changes in enzyme inhibition assays .

Q. What crystallographic challenges arise when resolving this compound’s structure, and how are they addressed?

  • Methodology :

  • Twinned Crystals : Common due to flexible thiophene and pyrazole moieties. SHELXL refinement with TWIN/BASF commands resolves ambiguities .
  • Disorder : Partial occupancy of the difluoromethyl group requires restraints (DFIX, SIMU) during refinement .
  • Data Collection : High-resolution synchrotron data (d ≤ 0.8 Å) improves electron density maps for accurate atomic placement .

Q. How can researchers distinguish regioisomers formed during synthesis, and what strategies minimize their formation?

  • Methodology :

  • Chromatography : Reverse-phase HPLC or TLC (Rf differences ~0.1–0.3) separates isomers .
  • Crystallography : Single-crystal XRD reveals distinct bond angles (e.g., pyrazole N1–C5–C6 in isomer A: 118.5° vs. isomer B: 122.3°) .
  • Preventive Measures : Steric hindrance via bulky substituents (e.g., isopropyl) or low-temperature cyclization reduces isomer formation .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor or anticancer agent?

  • Methodology :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., hydrogen bonds with kinase hinge regions) .
  • Enzyme Assays : IC₅₀ values against JAK2 or EGFR kinases compared to control inhibitors (e.g., BIRB796) validate target engagement .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) quantifies cell death in cancer lines (e.g., HCT116, IC₅₀ ~2.5 μM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile

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